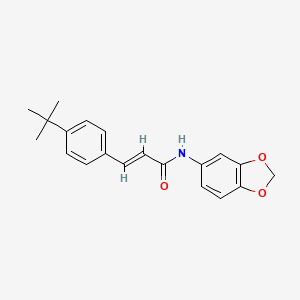

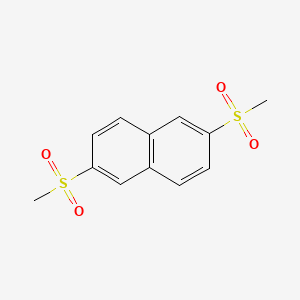

N-1,3-benzodioxol-5-yl-3-(4-tert-butylphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-1,3-benzodioxol-5-yl-3-(4-tert-butylphenyl)acrylamide is a compound of interest in the field of organic chemistry due to its unique structure, which includes a benzodioxol moiety and a tert-butylphenyl group linked via an acrylamide linkage. This structure suggests potential interesting chemical and physical properties, leading to various applications in materials science, pharmacology, and chemical synthesis.

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, including polymerization and condensation processes. For instance, water-soluble copolymers involving acrylamide and phenylacrylamide units have been synthesized through micellar polymerization methods (McCormick, Middleton, & Grady, 1992). These processes highlight the adaptability of acrylamide chemistry for creating complex macromolecules with specific properties.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. X-ray diffraction studies have helped establish the crystalline structures of acrylamide derivatives, revealing their spatial arrangements and molecular conformations (Sharma et al., 2016). These analyses are crucial for understanding the molecular basis of the compound's properties and reactivity.

Chemical Reactions and Properties

Acrylamide compounds participate in a range of chemical reactions, reflecting their versatile reactivity. For example, bioisosteric replacement studies on acrylamides have led to the identification of potent biological activities, illustrating the chemical versatility and potential for pharmacological applications of these compounds (Wu et al., 2004).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility and viscosity, have been extensively studied. These properties are influenced by the molecular structure and the presence of specific functional groups, impacting their application in various fields, including polymer science and materials engineering (Branham, Davis, Middleton, & McCormick, 1994).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including reactivity patterns and stability, are key to their utilization in synthetic chemistry and material science. Studies have focused on the radical polymerization of acrylamides, exploring the effects of different substituents on the polymerization process and the resulting material properties (Favier, Charreyre, Chaumont, & Pichot, 2002).

Wissenschaftliche Forschungsanwendungen

Polymer Science Applications

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : A study by Favier et al. (2002) delves into the RAFT polymerization of water-soluble bisubstituted acrylamide derivatives, showcasing the use of tert-butyl dithiobenzoate among other dithioesters for controlled polymerization, yielding polymers with low polydispersity indices. This underscores the compound's role in synthesizing polymers with precise molecular weight control, essential for biomedical applications (Favier, Charreyre, Chaumont, & Pichot, 2002).

Controlled Radical Polymerization : Another research avenue is the controlled radical polymerization of acrylamide derivatives, as demonstrated by Mori, Sutoh, and Endo (2005), who synthesized homopolymers of a monosubstituted acrylamide by reversible addition−fragmentation chain transfer (RAFT) polymerization. This work highlights the potential for creating polymers with functional groups, offering tunable properties for drug delivery systems (Mori, Sutoh, & Endo, 2005).

Medicinal Chemistry Applications

Histone Deacetylase Inhibitors : In the realm of medicinal chemistry, the synthesis of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides by Bressi et al. (2010) exemplifies the exploration of acrylamide derivatives as potent inhibitors of human histone deacetylases. These compounds have shown efficacy in human tumor xenograft models, pointing to the therapeutic potential of such derivatives in cancer treatment (Bressi, de Jong, Wu, et al., 2010).

Material Science Applications

Corrosion Inhibition : The synthesis and characterization of acrylamide derivatives for corrosion inhibition on copper in nitric acid solutions, as studied by Abu-Rayyan et al. (2022), demonstrate the applicability of such compounds in protecting metals from corrosion. This research has practical implications for extending the life of metal components in industrial systems (Abu-Rayyan, Al Jahdaly, AlSalem, et al., 2022).

Eigenschaften

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-tert-butylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)15-7-4-14(5-8-15)6-11-19(22)21-16-9-10-17-18(12-16)24-13-23-17/h4-12H,13H2,1-3H3,(H,21,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDCEWWJFMHPMT-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)